molecular formula C19H25N7O3S B6439875 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 2548999-05-7

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B6439875
CAS No.: 2548999-05-7
M. Wt: 431.5 g/mol
InChI Key: IQGZPCNZJPJLQQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. A pyrrolidine ring, functionalized with a sulfonyl group, bridges the triazolo-pyridazine moiety to a 1,3,5-trimethyl-1H-pyrazole unit. The structural complexity combines π-deficient (triazolo-pyridazine) and π-excess (pyrazole) heterocycles, which may enhance interactions with biological targets through complementary electronic profiles. The cyclopropyl group adds steric bulk and metabolic stability, while the sulfonyl linker improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3S/c1-12-18(13(2)24(3)22-12)30(27,28)25-9-8-14(10-25)11-29-17-7-6-16-20-21-19(15-4-5-15)26(16)23-17/h6-7,14-15H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGZPCNZJPJLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole represents a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Core Structure : It features a triazolopyridazine moiety linked to a pyrrolidine and a sulfonyl group.
  • Molecular Formula : C19H24N6O3S
  • Molecular Weight : 396.50 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways. While the exact mechanisms remain under investigation, preliminary studies suggest potential interactions with:

  • Enzymes : Such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptors : Potential modulation of neurotransmitter receptors could indicate activity in neurological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance:

  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values were comparable to established chemotherapeutics like doxorubicin, indicating promising antiproliferative effects .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through COX inhibition:

  • Research Findings : Inhibitory assays indicated that certain derivatives effectively suppressed COX-1 and COX-2 activities, leading to decreased prostaglandin E2 (PGE2) production. The IC50 values for these derivatives were reported to be lower than those for standard anti-inflammatory drugs such as diclofenac .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of the compound:

  • Experimental Evidence : Studies involving animal models demonstrated that specific analogs significantly reduced seizure activity, providing a protective effect against induced seizures. This activity is hypothesized to result from modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural features:

  • Functional Groups : The presence of the triazole and pyridazine rings is critical for enhancing bioactivity. Modifications in these rings can lead to varying degrees of potency against different biological targets.
  • Substituents : The introduction of electron-donating or withdrawing groups on the aromatic systems has been shown to influence both efficacy and selectivity towards specific receptors or enzymes.

Data Tables

Biological ActivityIC50 Value (µM)Reference
Cytotoxicity (HT29)5.0
Cytotoxicity (Jurkat)4.5
COX Inhibition2.0
Anticonvulsant10.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazolo-Pyridazine Derivatives

3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine ()
  • Key Differences :
    • Sulfonyl Group : Linked to a piperazine ring (vs. pyrrolidine in the target compound).
    • Substituents : 2,4-Difluorophenyl on the sulfonyl group (vs. trimethylpyrazole).
  • Implications :
    • The piperazine group enhances basicity and solubility compared to pyrrolidine.
    • Fluorine atoms in the difluorophenyl group may improve membrane permeability and binding affinity through hydrophobic interactions .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
  • Key Differences :
    • Core Structure : Combines triazole with thiadiazole (vs. triazolo-pyridazine).
    • Substituents : 4-Methoxyphenylpyrazole (vs. trimethylpyrazole).
  • Methoxy groups on pyrazole may modulate electron density, affecting target binding .

Substituent Effects on Pharmacological Activity

Electron-Donating vs. Electron-Withdrawing Groups
  • Trimethylpyrazole (Target Compound):
    • Methyl groups are electron-donating, increasing electron density at pyrazole positions 1, 3, and 3. This may enhance nucleophilic reactivity at positions 3 and 5, as seen in pyrazole derivatives .
Cyclopropyl vs. Aryl Substituents
  • Aryl substituents (e.g., 4-methoxyphenyl in ) introduce planar aromatic systems, favoring π-π stacking interactions with enzyme active sites .

Key Research Findings

Electronic Effects : Substituents on pyrazole (e.g., methyl vs. methoxy) significantly alter electron delocalization, impacting reactivity and target binding .

Metabolic Stability : Bulky substituents like cyclopropyl reduce cytochrome P450-mediated metabolism, enhancing half-life .

Antifungal Potential: Triazolo-thiadiazole derivatives show promise in docking studies with lanosterol demethylase, suggesting a pathway for the target compound’s optimization .

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